2-Benzyl-5-hydroxypyridin-4(1H)-one

Antibacterial Hydroxypyridinone MIC

A unique 5-hydroxy-4(1H)-pyridinone scaffold offering a tautomeric advantage for catechol-like metal coordination. The C2-benzyl substituent raises logP and steric bulk, delivering broad-spectrum antibacterial activity (MIC 20-100 µM) and higher pFe³⁺ vs. 3-hydroxy-4-pyridinones. Ideal for CNS-chelator and anti-HIV integrase research. Pre-classified GHS safety profile reduces regulatory friction for early-stage discovery.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 1194473-23-8
Cat. No. B3390689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-hydroxypyridin-4(1H)-one
CAS1194473-23-8
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)C(=CN2)O
InChIInChI=1S/C12H11NO2/c14-11-7-10(13-8-12(11)15)6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,13,14)
InChIKeyJGOOWKFFSLFTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-Benzyl-5-hydroxypyridin-4(1H)-one (CAS 1194473-23-8) Is a Distinct Chemical Entity for Research Procurement


2-Benzyl-5-hydroxypyridin-4(1H)-one (CAS 1194473-23-8) is a C2‑benzyl, C5‑hydroxy‑substituted 4‑pyridone [1]. This substitution pattern places it at the intersection of two well‑known hydroxypyridinone (HPO) subclasses: the clinically used 3‑hydroxy‑4‑pyridone iron chelator deferiprone and the 5‑hydroxy‑4‑pyridone scaffold studied for enhanced iron affinity and anti‑HIV‑1 integrase activity [2]. Unlike the more common 1,2‑dialkyl‑3‑hydroxy‑4‑pyridones, the 5‑hydroxy‑4(1H)‑one tautomeric system enables catechol‑like metal coordination, while the C2 benzyl substituent introduces distinct lipophilicity and steric properties that differentiate it from both deferiprone and simpler 5‑hydroxy analogs [2].

Why a Generic 4‑Pyridone Cannot Substitute for 2‑Benzyl‑5‑Hydroxypyridin‑4(1H)‑one in Experimental Protocols


The physico‑chemical and biological behavior of hydroxypyridinones is exquisitely sensitive to both the position of the chelating hydroxy group and the nature of the C2 substituent [1]. Shifting the hydroxy group from the C3 position (as in deferiprone) to the C5 position enables a tautomeric switch that can raise the pFe³⁺ value by over one log unit relative to deferiprone in the 5‑hydroxy‑2‑hydroxymethyl analog [2]. Replacing the C2 hydroxymethyl group with a benzyl group replaces a hydrogen‑bond donor with a lipophilic aromatic ring, which alters the logP, steric bulk, and potential for π‑stacking interactions [1]. Consequently, a generic 3‑hydroxy‑4‑pyridone or even a 5‑hydroxy‑2‑alkyl‑4‑pyridone cannot be assumed to reproduce the metal‑binding selectivity, membrane partitioning, or biological target engagement of the 2‑benzyl‑5‑hydroxy‑4(1H)‑one scaffold.

Quantitative Evidence Differentiating 2‑Benzyl‑5‑Hydroxypyridin‑4(1H)‑one from its Closest Analogs


Antibacterial Activity of 2‑Benzyl‑5‑Hydroxypyridin‑4(1H)‑one Against Gram‑Negative and Gram‑Positive Strains

In a direct antibacterial screen, 2‑benzyl‑5‑hydroxypyridin‑4(1H)‑one exhibited broad‑spectrum activity with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µM (approximately 4.0–20.1 µg/mL based on MW 201.22 g/mol) against both Gram‑negative and Gram‑positive bacteria . Most clinically deployed hydroxypyridinones, including deferiprone, lack meaningful direct antibacterial activity at comparable concentrations, as their primary clinical value lies in iron‑scavenging rather than direct bacterial growth inhibition [REFS-2,3].

Antibacterial Hydroxypyridinone MIC

Computed Lipophilicity (XLogP3) of 2‑Benzyl‑5‑hydroxypyridin‑4(1H)‑one Compared to Deferiprone and the 5‑Hydroxy‑2‑hydroxymethyl Analog

The predicted lipophilicity of 2‑benzyl‑5‑hydroxypyridin‑4(1H)‑one is XLogP3‑AA = 1.9 [1]. This is considerably higher than both deferiprone (XLogP3 ≈ 0.4) and the 5‑hydroxy‑2‑hydroxymethyl analog P1 (XLogP3 ≈ −0.5) [2]. Increased lipophilicity is expected to enhance membrane permeability and, in the context of the 5‑hydroxy‑4‑pyridone tautomeric system, may contribute to higher effective iron scavenging at lower chelator concentrations [3].

Lipophilicity XLogP3 Hydroxypyridinone

Class‑Level Superiority of the 5‑Hydroxy‑4‑pyridone Scaffold Over 3‑Hydroxy‑4‑pyridones for Fe³⁺ Affinity (pFe³⁺)

The 5‑hydroxy‑4‑pyridone scaffold exhibits a tautomeric equilibrium that produces a catechol‑like coordination mode, yielding significantly higher Fe³⁺ affinity than the corresponding 3‑hydroxy‑4‑pyridones. For the closest characterized analog, 5‑hydroxy‑2‑hydroxymethylpyridin‑4(1H)‑one (P1), the pFe³⁺ value is 22.0, compared to 20.6 for deferiprone (a 3‑hydroxy‑4‑pyridone) [1]. This class‑level advantage is conserved across 5‑hydroxy‑4‑pyridones and is expected to extend to the 2‑benzyl analog; the benzyl substituent is predicted to further modulate the tautomeric equilibrium and metal binding properties through electronic and steric effects [2].

Iron Chelation pFe³⁺ Hydroxypyridinone Tautomerism

GHS Safety Profile: Hazard Classification Distinguishing 2‑Benzyl‑5‑Hydroxypyridin‑4(1H)‑one from Less Regulated Analogs

2‑Benzyl‑5‑hydroxypyridin‑4(1H)‑one carries a GHS hazard classification of Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and STOT SE Category 3, with hazard statements H302, H315, H319, and H335 [1]. In contrast, many exploratory hydroxypyridinones lack any formal GHS assessment, leaving end‑users without a regulatory safety benchmark. Importantly, this classification quantifies specific acute risks that require appropriate laboratory controls, a level of safety documentation not available for bespoke analogs synthesized in‑house.

GHS Classification Safety Hazard Assessment

High‑Impact Application Scenarios for 2‑Benzyl‑5‑Hydroxypyridin‑4(1H)‑one Based on Evidence‑Based Differentiation


Antimicrobial Lead Discovery Programs Targeting Gram‑Positive and Gram‑Negative Pathogens

The demonstrated broad‑spectrum antibacterial activity (MIC 20–100 µM) positions 2‑benzyl‑5‑hydroxypyridin‑4(1H)‑one as a viable scaffold for developing novel antimicrobial agents, particularly against bacterial strains that have developed resistance to conventional antibiotics . Unlike iron‑chelating hydroxypyridinones whose antimicrobial activity relies solely on nutrient depletion, this compound appears to exhibit direct growth inhibition, making it suitable for mechanism‑of‑action studies and structure‑activity relationship (SAR) expansion in medicinal chemistry programs.

Design of Lipophilic Iron Chelators for Intracellular or CNS Iron Mobilization

With an XLogP3 of 1.9—substantially higher than deferiprone—this compound provides a lipophilic entry point for researchers engineering iron chelators that can penetrate cell membranes or cross the blood–brain barrier [1]. The complementary 5‑hydroxy‑4‑pyridone scaffold further confers a class‑level pFe³⁺ advantage of over one log unit relative to 3‑hydroxy‑4‑pyridones, boosting iron scavenging efficiency at low doses [2]. This combination of high iron affinity and elevated lipophilicity is ideal for programs targeting neurodegenerative disorders associated with regional brain iron accumulation.

Coordination Chemistry and Metal‑Organic Framework (MOF) Ligand Development

The molecule’s substitution pattern creates a bidentate O,O‑chelator with distinct steric and electronic properties imparted by the benzyl group, enabling researchers to explore novel Fe(III), Al(III), Cu(II), and Ga(III) complexes for applications ranging from radiopharmaceuticals to MOFs [3]. As a building block with a pre‑classified GHS safety profile, it reduces regulatory friction in early‑stage materials discovery labs [4].

Benchmark Compound for Computational Chemistry and Docking Studies of Hydroxypyridinone‑Protein Interactions

The benzyl group provides a well‑defined hydrophobic moiety for probing π‑stacking and hydrophobic pocket interactions in computational models of HIV‑1 integrase, RNase H, or catechol O‑methyltransferase [3]. Its use as a defined, commercially characterized intermediate ensures reproducibility across computational and follow‑up experimental campaigns, in contrast to custom‑synthesized analogs with unverified purity and identity.

Quote Request

Request a Quote for 2-Benzyl-5-hydroxypyridin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.